1',3'-Dihydrospiro[cyclopentane-1,2'-indole]
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Overview
Description
1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] typically involves a multi-component reaction. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted 1’,3’-dihydrospiro[cyclopentane-1,2’-indole] with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multi-component reaction approach mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions are crucial for forming spirocyclic structures.
Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, which are common in aromatic compounds.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve azomethine ylides generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Cycloaddition Reactions: Yield dispiro compounds with multiple stereocenters.
Substitution Reactions: Yield substituted indole derivatives.
Scientific Research Applications
1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its unique spirocyclic structure, which can improve drug properties such as metabolic stability and solubility.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.
Material Science:
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclopentane-1,2’-inden]-2-enes: These compounds share a similar spirocyclic structure but differ in the presence of an indene moiety instead of an indole.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure with an oxindole moiety and are used in medicinal chemistry for their biological activities.
Uniqueness: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] is unique due to its combination of a cyclopentane ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[1,3-dihydroindole-2,1'-cyclopentane] |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 |
InChI Key |
QQKKXRBRNWEFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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